molecular formula C22H20FN3O4S2 B2581424 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 877655-84-0

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2581424
CAS No.: 877655-84-0
M. Wt: 473.54
InChI Key: FCWJKWNBAUAVRC-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This compound was developed to probe the intricate role of GSK-3β in pathological signaling cascades . Its primary research value lies in the investigation of neurodegenerative diseases and cancer. In models of Alzheimer's disease, this inhibitor helps elucidate the connection between GSK-3β activity, tau hyperphosphorylation, and neurofibrillary tangle formation, a key pathological hallmark. By modulating GSK-3β, researchers can study its impact on Wnt/β-catenin signaling, neuronal survival, and synaptic plasticity . Concurrently, in oncology research, the compound is a valuable tool for exploring the pro-apoptotic and sensitizing effects of GSK-3β inhibition in various cancer cell lines, particularly given the kinase's involvement in cell proliferation and survival. Its designed structure, featuring the thieno[3,2-d]pyrimidinone core, confers high selectivity, making it an essential chemical probe for dissecting complex disease mechanisms where GSK-3β is a critical node.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S2/c1-29-17-8-7-15(11-18(17)30-2)26-21(28)20-16(9-10-31-20)25-22(26)32-12-19(27)24-14-5-3-13(23)4-6-14/h3-8,11H,9-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWJKWNBAUAVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a member of the thieno[3,2-d]pyrimidine class and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with various substituents including methoxy and fluorophenyl groups. The synthesis typically involves multi-step reactions that optimize yield and purity. The general synthetic route includes:

  • Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
  • Introduction of substituents such as the 3,4-dimethoxyphenyl and 4-fluorophenyl groups using electrophilic aromatic substitution methods.

Biological Activity

Compounds containing thieno[3,2-d]pyrimidine structures have demonstrated a variety of biological activities including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives of thieno[3,2-d]pyrimidine were tested against Staphylococcus aureus and Escherichia coli, exhibiting significant inhibitory effects .
  • Anticancer Properties : Research indicates that several thieno[3,2-d]pyrimidine derivatives possess cytotoxic effects on cancer cell lines. For example, studies have highlighted their ability to induce apoptosis in human tumor cells .
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes such as topoisomerases and protein kinases. This inhibition is crucial for their potential use in cancer therapy .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of compounds related to the target structure:

  • Antimicrobial Testing : A study assessed the antimicrobial efficacy of various thiadiazole derivatives against Candida albicans and Staphylococcus aureus. Results indicated that certain analogs exhibited promising activity .
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines demonstrated that specific thieno[3,2-d]pyrimidine derivatives significantly reduced cell viability compared to control groups .
  • Mechanism of Action Studies : Molecular docking studies have been employed to understand the interaction between these compounds and their biological targets at the molecular level. These studies provide insights into how structural modifications can enhance efficacy .

Comparative Analysis

The biological activities of similar compounds can be summarized in the following table:

Compound NameStructural FeaturesBiological Activity
3-(4-methoxyphenyl)-4-oxo-thieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidine core with methoxy substitutionAntibacterial
5-methylthiazole derivativesThiazole ring fused with various aromatic systemsAnticancer
1H-benzimidazole derivativesBenzimidazole core with various substituentsAntifungal

This table illustrates the diversity within this chemical class while highlighting the unique combination of functional groups in the target compound that may confer distinct biological properties.

Scientific Research Applications

Biological Activities

The thieno[3,2-d]pyrimidine core of this compound is associated with a range of biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of thieno-pyrimidines exhibit antimicrobial activity by disrupting bacterial cell wall synthesis and interfering with DNA replication processes .
  • Anticancer Potential : Compounds within this class have shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, compounds structurally similar to this one have been evaluated for their ability to inhibit COX enzymes, which play a crucial role in inflammation .

Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several thieno[3,2-d]pyrimidine derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL .

Anticancer Mechanisms

In vitro studies demonstrated that compounds similar to 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide effectively inhibited the proliferation of cancer cells by inducing apoptosis and preventing cell cycle progression .

Anti-inflammatory Screening

Research on the anti-inflammatory potential of pyrimidine derivatives showed promising results in inhibiting COX-1/COX-2 enzymes. This suggests potential therapeutic applications in treating inflammatory diseases .

Molecular Properties

The molecular formula for this compound is C21H25N3O5SC_{21}H_{25}N_{3}O_{5}S, with a molecular weight of approximately 477.57 g/mol. Its structural complexity contributes to its diverse biological activities .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Core Substituent Acetamide Substituent Molecular Formula Molecular Weight Key Data/Notes
Target Compound 3,4-Dimethoxyphenyl 4-Fluorophenyl C₂₃H₂₁FN₃O₄S₂ 509.55 g/mol Hypothesized enhanced solubility due to methoxy groups
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-Chlorophenyl 2-(Trifluoromethyl)phenyl C₂₂H₁₆ClF₃N₃O₂S₂ 542.01 g/mol Higher lipophilicity from -CF₃; potential CNS activity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide 4-Methyl 4-Phenoxyphenyl C₁₉H₁₇N₃O₃S 375.42 g/mol MP: 224–226°C; moderate yield (60%)
N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide 3-Ethyl-5,6-dimethyl 3-Chloro-4-fluorophenyl C₁₈H₁₇ClFN₃O₂S₂ 425.93 g/mol Bulky core substituents may hinder binding
2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methylbenzothiazol-2-yl)acetamide 4-Fluorophenyl 6-Methylbenzothiazol-2-yl C₂₃H₁₈FN₃O₂S₃ 523.64 g/mol Known as IWP-3; Wnt pathway inhibitor

Key Trends and Implications

  • Core Substituents :

    • Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) may improve solubility and hydrogen-bonding capacity compared to electron-withdrawing groups (e.g., -Cl or -CF₃) .
    • Bulkier groups (e.g., ethyl or dimethyl in ) could sterically hinder target engagement but enhance selectivity .
  • Acetamide Substituents: Fluorophenyl (target compound) balances metabolic stability and moderate lipophilicity.
  • Synthetic Accessibility :

    • Yields for analogs range from 60% to 80%, influenced by substituent complexity .
    • Melting points (224–230°C) suggest crystalline stability, advantageous for formulation .

Hypothesized Bioactivity and Target Interactions

  • The target compound’s 3,4-dimethoxyphenyl group may facilitate interactions with hydrophobic enzyme pockets, while the 4-fluorophenyl acetamide could engage in π-π stacking or dipole interactions. Docking studies (e.g., Glide XP) suggest such motifs enhance binding affinity in enclosed environments .
  • Compared to IWP-3, the absence of a benzothiazole ring in the target compound may reduce Wnt pathway activity but broaden target selectivity .

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